Arginomycin
CAS No.: 106133-33-9
Cat. No.: VC20750719
Molecular Formula: C18H28N8O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106133-33-9 |
|---|---|
| Molecular Formula | C18H28N8O5 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 3-[[2-amino-5-[carbamimidoyl(methyl)amino]-3-methylpentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30) |
| Standard InChI Key | QHXNKYPHTJBRJV-UHFFFAOYSA-N |
| SMILES | CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |
| Canonical SMILES | CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |
Introduction
Chemical Properties and Structural Characteristics
Arginomycin is classified as a peptidyl nucleoside antibiotic with distinctive structural features that contribute to its antimicrobial activity. The compound bears significant structural similarity to blasticidin S, an established rice blast antibiotic produced by Streptomyces griseochromogenes, with the primary difference occurring in the L-arginine-derived guanidino side chain .
Basic Chemical Identifiers
The fundamental chemical properties of arginomycin provide important insights into its molecular structure and behavior. These properties are summarized in Table 1.
Table 1: Chemical Properties of Arginomycin
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₉N₈O₅ |
| Molecular Weight | 437.48 Daltons |
| Monoisotopic Molecular Weight | 438.2339161151 Daltons |
| Standard Gibbs Free Energy of Formation | 156.45042 kcal/mol |
| Classification | Secondary metabolite, Xenobiotic, Antibiotic, Peptidyl nucleoside |
Structural Identifiers
The chemical structure of arginomycin can be described using standard chemical notation systems as detailed below:
SMILES: CC(CCN(C)C(=[N+])N)C([N+])C(=O)NC1(C=CC(OC(C(=O)[O-])1)N2(C(=O)N=C(N)C=C2))
InChI: InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30)/p+1/t9?,10-,12+,13-,14-/m0/s1
Structural Comparison with Blasticidin S
The key structural difference between arginomycin and blasticidin S lies in the specific configuration of the L-arginine-derived guanidino side chain. In arginomycin, this region features 3-methylarginine (β-methylarginine), which distinguishes it from the structure of blasticidin S . This subtle yet significant structural variation contributes to the differences in antimicrobial activity and toxicity profiles between these two compounds.
Biosynthetic Pathway and Enzymatic Mechanisms
The biosynthesis of arginomycin involves a series of enzymatic reactions that lead to the formation of its distinctive structure, particularly the β-methylarginine residue that differentiates it from similar antibiotics.
Biosynthesis of β-Methylarginine Residue
The biosynthetic pathway for the β-methylarginine residue in arginomycin involves two key enzymes: ArgM and ArgN. These enzymes catalyze specific reactions that convert L-arginine to β-methylarginine through a series of intermediates .
Table 2: Key Enzymes in β-Methylarginine Biosynthesis
| Enzyme | Function |
|---|---|
| ArgM | Catalyzes transamination, transferring the α-amino group from L-arginine to α-ketoglutaric acid |
| ArgN | Catalyzes methylation at the C-3 position of 5-guanidino-2-oxopentanoic acid |
Enzymatic Reaction Sequence
The biosynthesis of β-methylarginine occurs through a sequential enzymatic process. First, ArgM transfers the α-amino group from L-arginine to α-ketoglutaric acid, generating glutamate and 5-guanidino-2-oxopentanoic acid. Subsequently, ArgN methylates the C-3 position of 5-guanidino-2-oxopentanoic acid to form 5-guanidino-3-methyl-2-oxopentanoic acid. In the final step, ArgM catalyzes another transamination reaction, specifically transferring an amino group from L-aspartate to 5-guanidino-3-methyl-2-oxopentanoic acid, resulting in the formation of β-methylarginine .
This complete biosynthetic pathway represents a concise mechanism for producing the rare and bioactive amino acid that is essential for arginomycin's structure. The elucidation of this pathway may facilitate the production of β-methylarginine either through enzymatic conversion or engineered biological systems .
Biological Activity and Antimicrobial Properties
Arginomycin exhibits significant biological activity against various microorganisms, positioning it as a compound of interest for antimicrobial applications.
Antimicrobial Spectrum
Arginomycin demonstrates notable bioactivity against Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent . The compound's activity profile suggests applications in treating infections caused by these microorganisms.
Comparative Toxicity
A particularly valuable characteristic of arginomycin is its reduced toxicity profile compared to its structural analog blasticidin S. Studies have shown that arginomycin displays much lower toxicity to mice than blasticidin S, suggesting a potentially improved safety profile for therapeutic applications . This favorable toxicity profile, combined with its antimicrobial activity, makes arginomycin a promising candidate for further development as an antibiotic.
Genomic Context and Biosynthetic Gene Clusters
The genomic organization and biosynthetic gene clusters associated with arginomycin provide valuable insights into its production and potential for biosynthetic engineering.
Biosynthetic Gene Cluster Analysis
Analysis of biosynthetic gene clusters reveals that arginomycin is associated with specific genomic regions in producer organisms. According to antiSMASH database results, arginomycin appears in Region 6 of the analyzed genome (GCF_000250675.2) and is classified as an arylpolyene with 13% similarity to known clusters . This genomic context provides important information for understanding the genetic basis of arginomycin production.
Regulatory Elements
The biosynthesis of arginomycin may be influenced by regulatory elements within the bacterial genome. For instance, the ArgR regulator, which controls arginine biosynthesis genes, may play a role in regulating the production of arginomycin, particularly given the compound's incorporation of an arginine-derived moiety .
Table 3: Genomic Context of Arginomycin Biosynthesis
| Region | Type | Location | Similarity to Known Clusters |
|---|---|---|---|
| Region 6 | arylpolyene | 1,399,837-1,441,012 | 13% similarity to arginomycin cluster |
Production and Biotechnological Applications
The production of arginomycin and its biotechnological applications represent important areas for further research and development.
Microbial Production
Arginomycin is naturally produced by the bacterium Streptomyces arginensis . The optimization of culture conditions and fermentation processes could enhance the production of this valuable antibiotic. Understanding the biosynthetic pathway and regulatory mechanisms involved in arginomycin production may facilitate the development of improved production strains through genetic engineering approaches.
Enzymatic Synthesis of β-Methylarginine
The elucidation of the enzymatic pathway for β-methylarginine synthesis opens possibilities for the production of this rare amino acid using biotechnological approaches. The enzymes ArgM and ArgN can be employed in in vitro enzymatic conversion systems or integrated into engineered microbial cells for the production of β-methylarginine . This amino acid may have applications beyond arginomycin synthesis, potentially serving as a building block for other bioactive compounds or pharmaceutical intermediates.
Biochemical Reactions and Metabolic Context
Understanding the biochemical reactions and metabolic context of arginomycin provides insights into its biological role and potential applications.
Known Biochemical Reactions
Arginomycin participates in specific biochemical reactions that may contribute to its physiological effects. These include:
-
Arginomycin biosynthesis: The complete pathway leading to the formation of arginomycin in producer organisms .
-
L-leucyl-arginomycin + H₂O → arginomycin + L-leucine: A hydrolytic reaction involving an arginomycin derivative .
-
Transport reactions: Xenobiotic transport processes that may involve arginomycin as a substrate, such as:
a xenobiotic [cytosol] + ATP + H₂O ↔ a xenobiotic [extracellular space] + ADP + phosphate .
Metabolic Integration
The metabolic integration of arginomycin within producer organisms involves connections to primary metabolism, particularly amino acid metabolism. The biosynthesis of arginomycin requires precursors derived from arginine metabolism, linking the compound's production to the broader metabolic network of the producer organism. This integration may influence regulatory mechanisms controlling arginomycin production and could be leveraged for metabolic engineering approaches to enhance production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume